D3 Versus D2 Receptor Affinity Profile: Quantified Preference Relative to Haloperidol and Aminotetralin Analogs
AJ-76 hydrochloride exhibits a D2:D3 Ki ratio of approximately 6, reflecting modest but measurable preference for D3 over D2 receptors. In a direct comparative study using [3H]-(+)-PD 128,907 as the radioligand at recombinant human D3 receptors and [125I]-iodosulpride at human D2 receptors, AJ-76 displayed a Ki of 26 nM at hD3 and a D2:D3 Ki ratio of 6 [1]. In contrast, the classical D2 antagonist haloperidol showed a Ki of 2 nM at hD3 and a D2:D3 ratio of 0.2, indicating preferential D2 binding [1]. The structurally related aminotetralin (+)-UH 232 exhibited a Ki of 3 nM at hD3 and a D2:D3 ratio of 8 [1]. Among more recently developed D3-selective antagonists, GR 103,691 and nafadotride showed substantially higher D3 affinity (Ki = 0.4 nM and 0.5 nM, respectively) with D2:D3 ratios of 60 and 9 [1].
| Evidence Dimension | Binding affinity (Ki) at human D3 receptor and D2:D3 selectivity ratio |
|---|---|
| Target Compound Data | Ki = 26 nM at hD3; D2:D3 Ki ratio = 6 |
| Comparator Or Baseline | (+)-UH 232: Ki = 3 nM, ratio = 8; Haloperidol: Ki = 2 nM, ratio = 0.2; Nafadotride: Ki = 0.5 nM, ratio = 9; GR 103,691: Ki = 0.4 nM, ratio = 60 |
| Quantified Difference | AJ-76 D3 affinity is 8.7-fold lower than (+)-UH 232 and 13-fold lower than haloperidol; D2:D3 selectivity ratio is 10-fold higher than haloperidol but 10-fold lower than GR 103,691 |
| Conditions | Recombinant human D3 receptors expressed in CHO cells; radioligand [3H]-(+)-PD 128,907; recombinant human D2 receptors labeled with [125I]-iodosulpride |
Why This Matters
This intermediate selectivity profile positions AJ-76 as a tool for experiments requiring concurrent D3 and D2 engagement without the profound postsynaptic D2 blockade characteristic of haloperidol or the extreme D3 selectivity of GR 103,691.
- [1] Audinot V, Newman-Tancredi A, Gobert A, et al. A comparative in vitro and in vivo pharmacological characterization of the novel dopamine D3 receptor antagonists (+)-S 14297, nafadotride, GR 103,691 and U 99194. Journal of Pharmacology and Experimental Therapeutics. 1998;287(1):187-197. View Source
